Cetirizine
Overview
Description
AC-170 is a novel formulation of cetirizine, which is the active ingredient in Zyrtec®. It has been developed for topical application in the eye for the treatment of ocular itching associated with allergic conjunctivitis . This compound is a second-generation antihistamine that selectively inhibits the H1 receptor, providing relief from allergic symptoms without causing significant drowsiness.
Mechanism of Action
Target of Action
Cetirizine is a selective Histamine-1 (H1) antagonist . Histamine H1 receptors are primarily found in smooth muscles, endothelial cells, and central nervous system, and are responsible for causing symptoms of allergic reactions .
Mode of Action
This compound, a metabolite of hydroxyzine, works by selectively inhibiting peripheral H1 receptors . By blocking these receptors, this compound prevents the action of histamine, a substance produced by the body during an allergic reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the histamine-mediated allergic response pathway . By blocking the H1 receptors, this compound prevents histamine from binding to these receptors and initiating the allergic response .
Pharmacokinetics
This compound is well-absorbed, with a bioavailability of over 70% . It has a time to maximum concentration (Tmax) of approximately 1 hour following oral administration . The mean elimination half-life is about 8.3 hours . This compound is primarily excreted in urine (70-85%) and feces (10-13%) .
Result of Action
The primary result of this compound’s action is the relief of symptoms associated with allergic reactions, such as sneezing, coughing, nasal congestion, hives, and other symptoms . It is effective in treating conditions like allergic rhinitis and chronic urticaria .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the presence of food, the Tmax of this compound is delayed by 1.7 hours and the maximum concentration (Cmax) is decreased by 23% . Additionally, the formulation of this compound in a polyethylene glycol (PEG)-containing matrix can lead to degradation of the drug .
Biochemical Analysis
Biochemical Properties
Cetirizine is a selective Histamine-1 antagonist drug . It interacts with histamine H1 receptors, mostly outside the brain . It has marked antiallergic properties and inhibits eosinophil chemotaxis during the allergic response .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria . It influences cell function by blocking histamine H1 receptors, which can relieve symptoms caused by histamine acting on the H1 receptor .
Molecular Mechanism
This compound works by blocking histamine H1 receptors, mostly outside the brain . This mechanism of action allows it to exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a rapid onset and a long duration of activity . It has a half-life of about 8.3 hours , and its effects generally begin within thirty minutes and last for about a day .
Dosage Effects in Animal Models
In animal models, the standard this compound dosage is 1 milligram per kilogram of body weight (0.45 mg/lb) or 10–20 mg/dog every 12–24 hours . The most common side effects of this compound in dogs are vomiting, excessive salivation, and drowsiness .
Metabolic Pathways
This compound undergoes minimal metabolism . The metabolic pathways of this compound include oxidation and conjugation . It has been found to increase linearly with dose across a range of 5 to 60 mg .
Transport and Distribution
This compound is well-absorbed, leading to high bioavailability and rapid onset of action . It has a low volume of distribution, therefore it reaches the target organs at an effective concentration .
Preparation Methods
The preparation of AC-170 involves the formulation of cetirizine into an ophthalmic solution. The synthetic route includes the dissolution of this compound in a suitable solvent, followed by the addition of excipients to stabilize the solution and enhance its bioavailability. The industrial production method involves large-scale mixing and sterilization processes to ensure the solution is safe for ocular use .
Chemical Reactions Analysis
AC-170, being a formulation of cetirizine, primarily undergoes metabolic reactions in the body. This compound itself is metabolically stable and does not undergo significant oxidation or reduction. It is primarily excreted unchanged in the urine. The common reagents and conditions used in the formulation of AC-170 include solvents like water or saline, and stabilizers such as benzalkonium chloride .
Scientific Research Applications
AC-170 has been extensively studied for its efficacy in treating allergic conjunctivitis. Clinical trials have demonstrated its ability to reduce ocular itching and other symptoms associated with allergic reactions. It is used in both adult and pediatric populations and has shown a favorable safety profile . Beyond its use in ophthalmology, cetirizine, the active ingredient in AC-170, is widely used in the treatment of various allergic conditions, including rhinitis and urticaria.
Comparison with Similar Compounds
AC-170 is unique in its formulation for ocular use, providing targeted relief for allergic conjunctivitis. Similar compounds include other second-generation antihistamines such as loratadine and fexofenadine, which are also used to treat allergic conditions but are not formulated for ocular application. Compared to these compounds, AC-170 offers the advantage of direct application to the affected area, leading to faster and more effective symptom relief .
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLPARSLTMPFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
83881-52-1 (di-hydrochloride) | |
Record name | Cetirizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022787 | |
Record name | Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cetirizine, a metabolite of _hydroxyzine_, is an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral H1 receptors. The antihistamine activity of cetirizine has been shown in a variety of animal and human models. _In vivo_ and _ex vivo_ animal models have shown insignificant anticholinergic and antiserotonergic effects. In clinical studies, however, dry mouth was found to be more frequent with cetirizine than with a placebo. In vitro receptor binding studies have demonstrated no detectable affinity of cetirizine for histamine receptors other than the H1 receptors. Studies with radiolabeled cetirizine administration in the rat have demonstrated insignificant penetration into the brain. _Ex vivo_ studies in the mouse have shown that systemically administered cetirizine does not occupy cerebral H1 receptors significantly., Cetirizine, a human metabolite of hydroxyzine, is an antihistamine; its principal effects are mediated via selective inhibition of peripheral H1 receptors. The antihistaminic activity of cetirizine has been clearly documented in a variety of animal and human models. In vivo and ex vivo animal models have shown negligible anticholinergic and antiserotonergic activity. In clinical studies, however, dry mouth was more common with cetirizine than with placebo. In vitro receptor binding studies have shown no measurable affinity for other than H1 receptors. Autoradiographic studies with radiolabeled cetirizine in the rat have shown negligible penetration into the brain. Ex vivo experiments in the mouse have shown that systemically administered cetirizine does not significantly occupy cerebral H1 receptors. | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol | |
CAS No. |
83881-51-0 | |
Record name | Cetirizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83881-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetirizine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETIRIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7261ME24 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
110-115°C, 110-115 °C, 112.5 °C | |
Record name | Cetirizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00341 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cetirizine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Cetirizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.